molecular formula C33H30N6O9S B127972 2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid CAS No. 157837-77-9

2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid

Cat. No.: B127972
CAS No.: 157837-77-9
M. Wt: 686.7 g/mol
InChI Key: LLAAIHCOOOWFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a chemical label that facilitates sample multiplexing in mass spectrometry-based quantification and identification of biological macromolecules such as proteins, peptides, and nucleic acids . This compound is particularly valuable in biological and biomedical research due to its ability to provide precise, accurate, and comprehensive analysis.

Preparation Methods

The preparation of 2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid involves several steps:

    Protein Extraction: Proteins are extracted from biological samples.

    Denaturation: The proteins are denatured to unfold their structures.

    Reduction and Alkylation: Disulfide bonds are reduced, and free thiol groups are alkylated to prevent reformation of disulfide bonds.

    Tryptic Digestion: The proteins are digested into peptides using trypsin.

    Desalting: The peptides are desalted to remove any interfering substances.

    Labeling: The peptides are labeled with this compound reagents.

    Cleanup: The labeled peptides are cleaned up to remove any unreacted reagents.

Industrial production methods for this compound involve automated workflows to ensure reproducibility and high throughput. Automated platforms like AccelerOme are used to perform these steps efficiently .

Chemical Reactions Analysis

2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include trypsin for digestion and this compound reagents for labeling. The major products formed from these reactions are labeled peptides that can be analyzed for protein quantification .

Mechanism of Action

The mechanism of action of 2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid involves the incorporation of isobaric chemical tags into peptides derived from protein digests. These tags enable the differentiation and quantification of peptides from different samples based on their mass-to-charge ratios during mass spectrometry analysis . The molecular targets and pathways involved include various proteins and peptides that are labeled and quantified to study their expression levels and interactions .

Properties

CAS No.

157837-77-9

Molecular Formula

C33H30N6O9S

Molecular Weight

686.7 g/mol

IUPAC Name

2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C33H30N6O9S/c1-48-29-9-8-20(10-28(29)34-19-49)21-11-26(24-6-2-4-22(35-24)13-38(15-30(40)41)16-31(42)43)37-27(12-21)25-7-3-5-23(36-25)14-39(17-32(44)45)18-33(46)47/h2-12H,13-18H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47)

InChI Key

LLAAIHCOOOWFFP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S

Key on ui other cas no.

157837-77-9

Related CAS

142958-33-6 (tetra-hydrochloride salt)

Synonyms

4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine
4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine, tetrasodium salt
TMT-NSC

Origin of Product

United States

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